molecular formula C6H3Cl2NO2 B189400 3,5-Dichloro-2-pyridinecarboxylic acid CAS No. 81719-53-1

3,5-Dichloro-2-pyridinecarboxylic acid

Cat. No.: B189400
CAS No.: 81719-53-1
M. Wt: 192 g/mol
InChI Key: JYKZCYLZWZCQFP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,5-Dichloro-2-pyridinecarboxylic acid, also known as Clopyralid, is a selective herbicide used for the control of broadleaf weeds, especially thistles and clovers . The primary targets of this compound are the broadleaf plants, where it disrupts the growth and development of these plants .

Mode of Action

Clopyralid belongs to the picolinic acid family of herbicides . It works by mimicking natural plant hormones known as auxins, which are essential for plant growth. When absorbed by the plant, Clopyralid disrupts normal growth patterns, causing the plant to grow abnormally and eventually die .

Biochemical Pathways

It is known that the compound interferes with the plant’s normal growth and development processes by mimicking auxin, a plant hormone . This leads to abnormal growth patterns and eventually, the death of the plant .

Pharmacokinetics

It is known to be highly soluble in water , suggesting that it can be readily absorbed and distributed within the plant. Its impact on bioavailability would depend on factors such as the plant species, the soil type, and environmental conditions.

Result of Action

The molecular and cellular effects of Clopyralid’s action result in abnormal growth and development in targeted plants. This can be seen in symptoms such as leaf curling, twisting, and cupping, followed by plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Clopyralid. For instance, it is known to persist in dead plants and compost, and can accumulate to phytotoxic levels in finished compost .

Preparation Methods

Properties

IUPAC Name

3,5-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKZCYLZWZCQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277373
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81719-53-1
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,5-dichloro-2-pyridinecarboxylic acid in the synthesis of GSK3 inhibitors?

A1: this compound serves as a key building block in the synthesis of imidazolyl-pyrimidine derivatives designed to inhibit GSK3 []. Specifically, it acts as a scaffold that can be further modified through reactions like amidation. This allows for the introduction of various substituents, influencing the final compound's ability to interact with and inhibit GSK3.

Q2: How does the structure of the synthesized compounds, incorporating this compound, relate to their ability to inhibit GSK3?

A2: The research demonstrates that modifying the substituents attached to the core structure, which includes the this compound moiety, significantly impacts the GSK3 inhibitory activity []. While the exact mechanism is not detailed in the provided abstracts, the variety of substituents (R1, R2, R3, R4 in the described compound series) suggests that researchers are exploring structure-activity relationships. By systematically changing these groups and observing the effect on GSK3 inhibition (Ki values), they aim to identify structural features crucial for potent and selective inhibition.

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